1-[(Anthracen-9-YL)methyl]-1H-imidazole
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Overview
Description
1-[(Anthracen-9-YL)methyl]-1H-imidazole is a compound that combines the structural features of anthracene and imidazole. Anthracene is a polycyclic aromatic hydrocarbon known for its photophysical properties, while imidazole is a five-membered heterocyclic compound containing nitrogen. This combination results in a molecule with unique chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Anthracen-9-YL)methyl]-1H-imidazole typically involves the alkylation of imidazole with 9-chloromethylanthracene. The reaction is carried out under basic conditions, often using potassium carbonate or sodium hydride as the base, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(Anthracen-9-YL)methyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the anthracene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Imidazoline derivatives.
Substitution: Halogenated anthracene derivatives.
Scientific Research Applications
1-[(Anthracen-9-YL)methyl]-1H-imidazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(Anthracen-9-YL)methyl]-1H-imidazole is largely dependent on its interaction with specific molecular targets. In biological systems, it can interact with DNA, proteins, and other biomolecules through π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects .
Comparison with Similar Compounds
1-[(Anthracen-9-YL)methyl]-1H-imidazole can be compared with other anthracene derivatives and imidazole-containing compounds:
Similar Compounds: 1-(Anthracen-9-ylmethyl)-1H-benzimidazol-2-amine, (Z)-1-(anthracen-9-yl)-N-methyl nitrone
Uniqueness: The combination of anthracene and imidazole in a single molecule provides unique photophysical properties and potential biological activities that are not observed in compounds containing only one of these moieties.
Properties
CAS No. |
496803-12-4 |
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Molecular Formula |
C18H14N2 |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
1-(anthracen-9-ylmethyl)imidazole |
InChI |
InChI=1S/C18H14N2/c1-3-7-16-14(5-1)11-15-6-2-4-8-17(15)18(16)12-20-10-9-19-13-20/h1-11,13H,12H2 |
InChI Key |
YKHAWHQREPVHAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CN4C=CN=C4 |
Origin of Product |
United States |
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